Secondary Sulfonamide Architecture: Functional Divergence from Primary Sulfonamide CA Inhibitors
The target compound features an N‑ethyl‑5‑acetylthiophene substituent on the sulfamoyl nitrogen, classifying it as a secondary sulfonamide. In a systematic panel study of human carbonic anhydrase (hCA) isoforms I, II, IV, and IX, N1‑functionalised secondary benzenesulfonamides exhibited Kᵢ values elevated by 10‑ to >1000‑fold relative to their primary sulfonamide progenitors, with the magnitude of potency loss determined by the steric and electronic nature of the N1‑tail [1]. While primary sulfonamides such as the unsubstituted N‑(5‑sulfamoylthiazol‑2‑yl)acetamide (CAS 113411‑22‑6) act as promiscuous, nanomolar CA inhibitors, N1‑derivatisation introduces the potential for isoform‑selective modulation—a critical parameter for chemical probe development.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Kᵢ) for primary vs. secondary sulfonamides |
|---|---|
| Target Compound Data | No direct experimental Kᵢ available; structurally classified as a secondary sulfonamide analogous to N1‑substituted benzenesulfonamides with thiazole/heterocycle tails [1]. |
| Comparator Or Baseline | Primary sulfonamide: N‑(5‑sulfamoylthiazol‑2‑yl)acetamide (CAS 113411‑22‑6) — typically nanomolar Kᵢ against hCA I, II, IX (class‑level expectation for primary aromatic/heteroaromatic sulfonamides [1]). |
| Quantified Difference | N1‑substitution generally shifts potency from low‑nanomolar to low‑micromolar or weaker (10–1000× reduction), depending on tail steric bulk; the specific ΔKᵢ for the 2‑(5‑acetylthiophen‑2‑yl)ethyl tail awaits experimental determination. |
| Conditions | In vitro stopped‑flow CO₂ hydration assay, recombinant human CA isoforms I, II, IV, IX [1]. |
Why This Matters
For researchers requiring a tool compound with diminished pan‑CA inhibitory potency or aiming to explore isoform‑biased CA pharmacology, the secondary sulfonamide architecture provides a mechanistically justified departure from unselective primary sulfonamide controls.
- [1] Moi, D., Nocentini, A., Deplano, A., Balboni, G., Onnis, V., & Supuran, C. T. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1‑substituted secondary sulfonamides incorporating thiazolinone or imidazolone‑indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 629–638. DOI: 10.1080/14756366.2018.1446432. View Source
